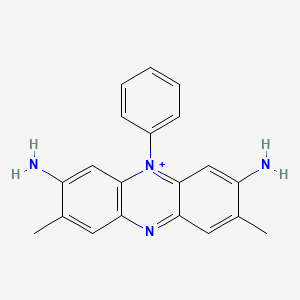

3,7-Diamino-2,8-dimethyl-5-phenylphenazin-5-ium

Description

3,7-Diamino-2,8-dimethyl-5-phenylphenazin-5-ium (commonly known as Safranin-O or Basic Red 2) is a cationic phenazinium dye with the molecular formula C₂₀H₁₉ClN₄ and a molecular weight of 350.84 g/mol . Its IUPAC name is this compound chloride, reflecting its structural features: a central phenazinium ring substituted with amino groups at positions 3 and 7, methyl groups at positions 2 and 8, and a phenyl group at position 5 .

Properties

CAS No. |

7006-08-8 |

|---|---|

Molecular Formula |

C20H19N4+ |

Molecular Weight |

315.4 g/mol |

IUPAC Name |

3,7-dimethyl-10-phenylphenazin-10-ium-2,8-diamine |

InChI |

InChI=1S/C20H18N4/c1-12-8-17-19(10-15(12)21)24(14-6-4-3-5-7-14)20-11-16(22)13(2)9-18(20)23-17/h3-11H,1-2H3,(H3,21,22)/p+1 |

InChI Key |

WULISCVZERSMML-UHFFFAOYSA-O |

Canonical SMILES |

CC1=CC2=C(C=C1N)[N+](=C3C=C(C(=CC3=N2)C)N)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Core Phenazine Synthesis via Oxidative Cyclization

The phenazine nucleus is commonly formed through oxidative cyclization of appropriately substituted aromatic amines. One established approach involves:

- Starting materials: Aromatic diamines or anilines with methyl and phenyl substituents.

- Oxidizing agents: Potassium permanganate (KMnO4) is frequently employed to oxidize and cyclize the precursors to phenazinium salts.

- Reaction conditions: Controlled temperature and stoichiometry to optimize yield and purity.

This method is supported by analogous syntheses of phenazinium derivatives where potassium permanganate facilitates the formation of phenylphenazin-5-ium chlorides through sequential aniline arylation and oxidative cyclization.

Amination and Methylation Steps

- Amination: Introduction of amino groups at positions 3 and 7 is achieved by selective substitution reactions on the phenazine intermediate, often using aromatic amines or ammonia derivatives.

- Methylation: Methyl groups at positions 2 and 8 are installed via methylation reactions, typically using methyl iodide or dimethyl sulfate under basic conditions.

The sequence and conditions of these substitutions are critical to obtaining the symmetrical 3,7-diamino-2,8-dimethyl substitution pattern.

Formation of the Phenazinium Cation

- The phenazine core is converted into the phenazinium cation by oxidation, often under acidic conditions.

- The final salt form, such as the chloride salt, is isolated by precipitation or crystallization, yielding the stable dye compound Safranin O.

Reaction Parameters and Optimization

| Step | Reagents/Conditions | Notes | Typical Yield (%) |

|---|---|---|---|

| Oxidative cyclization | Potassium permanganate, acidic medium, controlled temperature | Critical for phenazine ring closure | 70–85 |

| Amination | Aromatic amines, reflux in solvent | Selective substitution at positions 3 and 7 | 60–75 |

| Methylation | Methyl iodide or dimethyl sulfate, base (e.g., K2CO3) | Positions 2 and 8 methylation | 65–80 |

| Salt formation | Acidic aqueous solution (HCl) | Precipitation of chloride salt | 80–90 |

These yields are based on reported analogous phenazinium syntheses and optimized for purity and reproducibility.

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the substitution pattern, showing aromatic proton signals (δ 6.8–8.2 ppm), amino protons, and methyl groups (δ 2.1–2.3 ppm).

- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) reveals molecular ion peaks consistent with the molecular formula, e.g., [M]+ at m/z ~315.4 for the cation.

- UV-Vis Spectroscopy: The compound exhibits characteristic absorption maxima around 530-534 nm, corresponding to its chromophore responsible for the red color.

- Crystallography: The chloride salt forms crystalline solids with a characteristic green metallic luster, confirming the phenazinium cation structure.

Summary Table of Preparation Data

| Parameter | Data / Description |

|---|---|

| Molecular Formula | C20H19N4+ |

| Molecular Weight | 315.4 g/mol |

| CAS Number | 7006-08-8 |

| Key Reagents | Aromatic amines, potassium permanganate, methyl iodide |

| Oxidation Agent | Potassium permanganate |

| Solvent | Acidic aqueous or organic solvents |

| Typical Reaction Yield | 60–90% depending on step |

| Final Product Form | Chloride salt (Safranin O) |

| Analytical Techniques | NMR, MS, UV-Vis, X-ray crystallography |

Chemical Reactions Analysis

Redox Reactions

The compound participates in reversible electron transfer processes, functioning as both an oxidizing and reducing agent depending on environmental conditions . This behavior stems from its conjugated aromatic system and amino substituents.

Electrochemical studies reveal a formal reduction potential () of -0.32 V vs. SHE at pH 7.0 . Isomeric variations significantly affect redox behavior:

Chemiluminescent Interactions

The compound exhibits light emission when participating in specific electron-transfer reactions :

Manganese(II)-Catalyzed System

Key parameters:

Biological Redox Cycling

In mitochondrial studies, Safranine O demonstrates membrane-potential-dependent accumulation and redox-sensitive fluorescence changes :

| Parameter | Value | Significance |

|---|---|---|

| Binding constant () | Indicates strong lipid membrane interaction | |

| Fluorescence quenching | 75% at ΔΨ = -150 mV | Used for membrane potential measurements |

Mechanistic studies show:

-

Cationic form accumulates in negatively charged compartments

Photochemical Reactions

UV-Vis irradiation () induces:

Photobleaching Pathway

Synthetic Modifications

Commercial Safranine O contains multiple isomers due to methyl scrambling during synthesis :

| Isomer | Proportion in Commercial Samples |

|---|---|

| 2,8-Diamino-3,9-dimethyl | 58% |

| 2,8-Diamino-3,7-dimethyl | 23% |

| 2,8-Diamino-3,6-dimethyl | 19% |

Synthetic routes include:

Scientific Research Applications

Histological Staining

Safranin O is extensively used as a biological stain in histology and cytology. It serves as a counterstain in various staining protocols, coloring cell nuclei red. This application is crucial for visualizing cellular structures under a microscope, particularly in plant and animal tissues.

Key Uses :

- Counterstaining in Gram staining protocols for distinguishing between Gram-positive and Gram-negative bacteria.

- Staining of cartilage and other connective tissues to visualize the matrix components.

Fluorescence Microscopy

As a fluorochrome, Safranin O exhibits fluorescence properties that are exploited in fluorescence microscopy. It allows researchers to observe biological specimens with enhanced contrast and specificity.

Applications :

- Staining DNA and RNA in cells to study cellular processes.

- Investigating membrane interactions using spectroscopic methods, demonstrating complex formation with model biological membranes .

Microbial Studies

In microbiology, Safranin O plays a pivotal role in identifying and differentiating bacterial species through staining techniques. Its ability to penetrate bacterial cell walls makes it an effective tool for visualizing bacteria.

Case Studies :

- Used in studies assessing the viability of bacteria post-antibiotic treatment by staining live versus dead cells.

Environmental Monitoring

Safranin O is utilized as a redox indicator in environmental studies, particularly for assessing nitrite levels in water samples. This application is vital for monitoring water quality and ensuring compliance with environmental regulations.

Textile Industry

In the textile sector, Safranin O is employed for dyeing fabrics due to its vivid red color and excellent color fastness properties.

Key Points :

- Effective on various fiber types including cotton, silk, and synthetic materials.

- Used in the production of inks and coatings due to its vibrant hue .

Analytical Chemistry

Safranin O serves as an acid-base indicator and is used in microanalysis of nitrous acid. Its versatility allows it to be incorporated into various analytical protocols.

Case Studies

Mechanism of Action

The mechanism of action of 3,7-Diamino-2,8-dimethyl-5-phenylphenazin-5-ium involves its interaction with biological molecules. It can intercalate into DNA, disrupting the normal function of the genetic material. This property makes it useful in biological staining and potential therapeutic applications. The compound can also generate reactive oxygen species under light exposure, which contributes to its antimicrobial and photodynamic therapy effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Safranin-O belongs to the phenazinium dye family, which shares a heterocyclic phenazinium core but varies in substituents. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Key Contrasts:

Structural Variations: Methyl Groups: Safranin-O’s 2,8-dimethyl groups enhance steric hindrance, reducing DNA binding efficiency compared to Phenosafranin (PSF), which lacks these groups . Phenyl Substitution: The phenyl group at position 5 in Safranin-O and PSF improves intercalation into nucleic acids compared to non-phenyl-substituted phenazinium dyes .

Functional Differences :

- DNA Binding : Safranin-O shows preferential binding to single-stranded RNA (ssRNA) over double-stranded DNA, unlike Methylene Violet 3RAX, which lacks sequence specificity .

- Enzyme Inhibition : Safranin-O inhibits human glutathione reductase (hGR) with a Kis of 5453 µM, whereas Safranin (without methyl groups) has 16x lower affinity .

Environmental Impact :

- Safranin-O’s high solubility and persistence in water necessitate adsorption studies using bio-materials (e.g., Senna fistula), unlike less polar phenazinium dyes .

Research Findings and Implications

- DNA/RNA Interaction : Safranin-O’s intercalation with ssRNA (poly-A) is driven by electrostatic and π-π stacking interactions, making it a probe for nucleic acid conformation studies .

- Nanoparticle Applications: Its fluorescence quenching by Ag nanoparticles suggests utility in plasmonic sensors .

- Toxicity Mitigation : Adsorption studies highlight Senna fistula as a low-cost biosorbent for Safranin-O removal (equilibrium achieved in 120 min; pH-dependent uptake) .

Q & A

Q. What are the recommended methods for synthesizing and purifying 3,7-Diamino-2,8-dimethyl-5-phenylphenazin-5-ium chloride?

The compound is typically synthesized via oxidative coupling reactions of aromatic amines. However, commercial Safranine O often exists as a mixture of two isomers: 3,7-diamino-2,8-dimethyl-5-phenylphenazinium chloride and its o-tolyl derivative . To isolate the pure compound, column chromatography with polar solvents (e.g., methanol-water gradients) is recommended. Confirming purity requires UV-Vis spectroscopy (peak at 530–533 nm) and HPLC analysis .

Q. What spectroscopic techniques are critical for characterizing this compound?

- UV-Vis Spectroscopy : A 0.05% w/v solution in 50% ethanol shows a maximum absorbance at 530–533 nm, with a characteristic absorbance ratio (P–15)/(P+15) between 1.10–1.32 .

- pH-Dependent Colorimetry : In acidic conditions (HCl), it forms a bluish-violet solution, while in alkaline media (NaOH), a brown precipitate forms, useful for redox indicator applications .

- Mass Spectrometry : Molecular ion peaks at m/z 350.85 (CHClN) confirm the molecular weight .

Q. How does this compound behave as a redox indicator in experimental systems?

In its oxidized form, Safranine O exhibits violet-blue coloration in acidic media and brown in alkaline conditions. Upon reduction (e.g., with ascorbic acid), it becomes colorless. This reversible behavior is critical for tracking electron transfer in biochemical assays, such as mitochondrial respiration studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for Safranine O?

Discrepancies in UV-Vis absorption maxima (e.g., shifts due to isomer mixtures or solvent polarity) require:

- Standardized Solvent Systems : Use 50% ethanol for dilution to minimize solvent effects .

- Chromatographic Validation : Employ HPLC with a C18 column to separate isomers and confirm individual spectral profiles .

- Control Experiments : Compare batch-to-batch variations using certified reference materials (e.g., USP30 standards) .

Q. What methodological considerations are essential for optimizing Safranine O in bioimaging?

- Concentration Optimization : Excessive concentrations (>0.1% w/v) may cause fluorescence quenching. Titrate between 0.01–0.05% for optimal signal-to-noise ratios .

- pH Stability : Pre-equilibrate staining solutions with buffer systems (e.g., phosphate buffer, pH 7.4) to maintain redox activity .

- Cross-Validation : Combine with alternative stains (e.g., Methylene Blue) to rule out nonspecific binding in histological samples .

Q. How can Safranine O’s fluorescence properties be leveraged in interdisciplinary studies?

- Mitochondrial Function Assays : Monitor membrane potential changes in real-time using fluorescence microscopy (excitation/emission: 530/580 nm) .

- Polymer Science : Track redox states in conductive polymers by correlating fluorescence intensity with doping levels .

- Environmental Toxicology : Use its pH-sensitive color shifts to detect heavy metal ions (e.g., Fe³⁺) in aqueous systems via spectrophotometric titration .

Data Contradiction Analysis

Q. How should researchers address variability in reported toxicity data for Safranine O?

Discrepancies in LD50 values (e.g., acute toxicity in mice) arise from differences in isomer ratios or impurities. Mitigation strategies include:

- Batch Characterization : Use HPLC to quantify isomer proportions and correlate with toxicity assays .

- Standardized Protocols : Adopt OECD guidelines for acute oral toxicity testing to ensure reproducibility .

- Ecotoxicology Profiling : Assess environmental impact via Daphnia magna bioassays, noting EC50 thresholds for aquatic toxicity .

Methodological Tables

| Property | Value/Technique | Reference |

|---|---|---|

| UV-Vis λmax | 530–533 nm (50% ethanol) | |

| Molecular Weight | 350.85 g/mol (CHClN) | |

| Acute Toxicity (LD50, oral) | 500 mg/kg (mouse) | |

| Redox Indicator Range | pH 3–12 (color transition) |

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.